molecular formula C19H21N3O3 B4846823 N-[3-(acetylamino)phenyl]-4-(4-morpholinyl)benzamide

N-[3-(acetylamino)phenyl]-4-(4-morpholinyl)benzamide

Cat. No. B4846823
M. Wt: 339.4 g/mol
InChI Key: AOGGNKPUFDHSNL-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-4-(4-morpholinyl)benzamide, also known as AMN082, is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has garnered significant attention from the scientific community due to its potential applications in the treatment of various neurological disorders.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-4-(4-morpholinyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and it may also have potential as a treatment for addiction and pain.

Mechanism of Action

N-[3-(acetylamino)phenyl]-4-(4-morpholinyl)benzamide selectively activates mGluR7, a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR7 results in the inhibition of neurotransmitter release, including glutamate, which is the primary excitatory neurotransmitter in the brain. This inhibition can lead to a reduction in anxiety and depression-like behaviors.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce glutamate release in the prefrontal cortex and hippocampus, which are regions of the brain involved in cognitive and emotional processing. It has also been shown to increase GABA release in the amygdala, a region of the brain involved in fear and anxiety.

Advantages and Limitations for Lab Experiments

N-[3-(acetylamino)phenyl]-4-(4-morpholinyl)benzamide has several advantages for lab experiments, including its high selectivity for mGluR7 and its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and the need for specialized equipment to administer it.

Future Directions

There are several future directions for research on N-[3-(acetylamino)phenyl]-4-(4-morpholinyl)benzamide. One area of interest is the potential use of this compound as a treatment for addiction and pain. Another area of interest is the development of new compounds that target mGluR7 with greater potency and selectivity. Finally, there is a need for further studies to better understand the mechanisms of action of this compound and its potential therapeutic applications in various neurological disorders.
Conclusion:
In conclusion, this compound is a selective agonist for mGluR7 that has potential applications in the treatment of various neurological disorders. Its mechanism of action involves the inhibition of neurotransmitter release, including glutamate, which can lead to a reduction in anxiety and depression-like behaviors. While this compound has several advantages for lab experiments, including its selectivity and ability to cross the blood-brain barrier, it also has some limitations. Further research is needed to better understand the potential therapeutic applications of this compound and to develop new compounds that target mGluR7 with greater potency and selectivity.

properties

IUPAC Name

N-(3-acetamidophenyl)-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-14(23)20-16-3-2-4-17(13-16)21-19(24)15-5-7-18(8-6-15)22-9-11-25-12-10-22/h2-8,13H,9-12H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGGNKPUFDHSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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